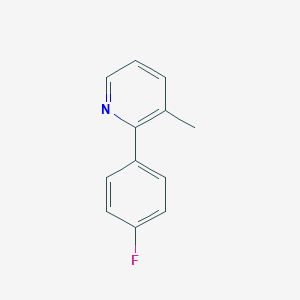

2-(4-Fluorophenyl)-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLRZUKZRWULBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544776 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-76-5 | |

| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-methylpyridine (CAS 101419-76-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic data from analogous structures, this document offers insights into its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a 4-fluorophenyl group at the 2-position and a methyl group at the 3-position of the pyridine ring.

| Property | Value | Source/Justification |

| CAS Number | 101419-76-5 | - |

| Molecular Formula | C₁₂H₁₀FN | Calculated |

| Molecular Weight | 187.22 g/mol | Calculated |

| Physical State | Yellow Oil | Commercial Supplier Data |

| Boiling Point | Not explicitly available. Estimated to be >250 °C at 760 mmHg based on related compounds. | Analogy to similar 2-arylpyridines. |

| Melting Point | Not applicable (liquid at room temperature). | Commercial Supplier Data |

| Density | Not explicitly available. Estimated to be ~1.1 - 1.2 g/mL. | Analogy to similar aromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | General solubility of pyridine derivatives. |

Spectroscopic Characterization

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position will likely be the most downfield.

-

Phenyl Ring Protons: Two sets of signals in the aromatic region (δ 7.0-8.0 ppm), appearing as multiplets due to fluorine-proton coupling.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm.[1]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display twelve distinct signals.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Phenyl Ring Carbons: Six signals in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The other phenyl carbons will exhibit smaller couplings.[1]

-

Methyl Carbon: A signal in the aliphatic region (δ ~20 ppm).[1]

2.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a key identifier for this compound and is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift will be in the typical range for an aryl fluoride.

2.4. Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z 187.

Synthesis and Mechanistic Insights

The primary and most effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions, namely the Negishi and Suzuki-Miyaura couplings. These methods offer high yields and good functional group tolerance.

3.1. Negishi Coupling: A Preferred Route

The Negishi coupling is a powerful method for forming carbon-carbon bonds between organozinc compounds and organic halides.[2] For the synthesis of this compound, this would involve the reaction of a 2-halo-3-methylpyridine with a (4-fluorophenyl)zinc halide.

Experimental Protocol: Negishi Coupling

Reaction Scheme:

A proposed Negishi coupling reaction scheme.

Materials:

-

2-Chloro-3-methylpyridine (1.0 eq)

-

(4-Fluorophenyl)zinc chloride (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of the Organozinc Reagent: (4-Fluorophenyl)zinc chloride is typically prepared in situ from 4-fluorophenylmagnesium bromide and zinc chloride in THF.

-

Reaction Setup: To a dry, inert-atmosphere flask containing a stirred solution of 2-chloro-3-methylpyridine in anhydrous THF, add the palladium catalyst.

-

Addition of Organozinc Reagent: Slowly add the solution of (4-fluorophenyl)zinc chloride to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Negishi couplings.

-

Solvent: THF is an excellent solvent for both the organometallic reagents and the organic substrates, and its boiling point is suitable for this reaction.

-

Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).[2]

3.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another versatile method that utilizes an organoboron reagent, such as a boronic acid or ester, and an organic halide.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

A proposed Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromo-3-methylpyridine (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-bromo-3-methylpyridine, 4-fluorophenylboronic acid, palladium catalyst, and potassium carbonate.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture.

-

Reaction: Heat the mixture under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or GC-MS.[5]

-

Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust catalyst suitable for coupling with heteroaryl halides.

-

Base: Potassium carbonate is a common and effective base for Suzuki couplings.

-

Solvent System: The use of a mixed aqueous-organic solvent system is typical for Suzuki reactions, aiding in the dissolution of both the organic and inorganic reagents.

Reactivity and Stability

The reactivity of this compound is influenced by the electronic properties of the pyridine ring and the substituents.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or act as a ligand for metal centers. The ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[6] When such reactions occur, they are predicted to favor the 5-position.

-

Fluorophenyl Group: The fluorine atom is a deactivating group for electrophilic substitution on the phenyl ring but is ortho-, para-directing.

-

Methyl Group: The methyl group is an activating, ortho-, para-directing group on the pyridine ring.

-

Stability: The compound is expected to be stable under normal laboratory conditions. The incorporation of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[7][8][9][10][11]

Potential Applications in Drug Discovery

Substituted pyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.

-

Kinase Inhibitors: The 2-arylpyridine motif is a common feature in many kinase inhibitors.[12][13][14][15] The nitrogen atom can act as a hydrogen bond acceptor, and the aryl group can occupy hydrophobic pockets in the kinase active site. This compound could serve as a valuable building block for the synthesis of novel kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

-

Anticancer and Antimicrobial Agents: Arylpyridines have shown promise as anticancer and antimicrobial agents.[12][16] The specific substitution pattern of the target molecule could lead to novel compounds with interesting biological activities.

-

Central Nervous System (CNS) Active Compounds: The pyridine scaffold is also found in numerous CNS-active drugs. The physicochemical properties of this compound make it a candidate for exploration in this area.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[7][9]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements (Predicted based on pyridine derivatives):

Personal Protective Equipment (PPE):

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.[17]

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[22][23][24][25][26]

Specific Reagent Handling:

-

Organozinc and Boronic Acid Reagents: These reagents can be air and moisture sensitive. Handle under an inert atmosphere.[23][24][25] Boronic acids should be dried before use.[25]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies. The presence of the fluorophenyl and methyl-substituted pyridine moieties provides a unique combination of electronic and steric properties that can be exploited for the development of novel bioactive molecules. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this promising compound.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]

- 13. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. carlroth.com [carlroth.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. orgsyn.org [orgsyn.org]

- 23. orgsyn.org [orgsyn.org]

- 24. orgsyn.org [orgsyn.org]

- 25. orgsyn.org [orgsyn.org]

- 26. orgsyn.org [orgsyn.org]

2-(4-Fluorophenyl)-3-methylpyridine molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility[1]

Executive Summary

2-(4-Fluorophenyl)-3-methylpyridine (CAS: 101419-76-5 ) is a specialized biaryl building block utilized in the synthesis of agrochemicals, functional materials (Ir(III) ligands), and pharmaceutical candidates.[1][2][3] Characterized by a molecular weight of 187.21 g/mol and the formula C₁₂H₁₀FN , this scaffold integrates a pyridine core with a para-fluorophenyl moiety. The presence of the methyl group at the 3-position (ortho to the biaryl axis) induces a steric torsion that disrupts planarity, a critical feature for modulating solubility and binding selectivity in drug design.

Part 1: Molecular Identity & Physicochemical Properties[1][4]

The precise stoichiometry and mass-to-charge characteristics are fundamental for analytical verification.[1]

1.1 Core Data Table[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| Exact Mass | 187.0797 g/mol |

| CAS Number | 101419-76-5 |

| Physical State | Viscous Liquid / Low-melting Solid |

| Predicted LogP | ~2.80 |

| H-Bond Acceptors | 1 (Pyridine Nitrogen) |

| H-Bond Donors | 0 |

| SMILES | Cc1cccnc1-c1ccc(F)cc1 |

1.2 Structural Analysis[1]

-

Fluorine Substitution: The fluorine atom at the para position of the phenyl ring serves as a bioisostere for hydrogen but blocks metabolic oxidation (e.g., by CYP450 enzymes) at the most reactive site, enhancing the molecule's metabolic stability.

-

Atropisomerism Potential: The 3-methyl group creates steric hindrance with the ortho-hydrogens of the phenyl ring.[1] While not bulky enough to freeze rotation at room temperature (leading to separable atropisomers), it significantly increases the energy barrier to rotation, favoring a twisted conformation (dihedral angle ≠ 0°). This "pre-organized" twist is often exploited to fit into hydrophobic pockets of enzymes like p38 MAP kinase.

Part 2: Synthetic Architecture

The synthesis of this compound is classically achieved via Suzuki-Miyaura Cross-Coupling .[1] This pathway is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance for aqueous conditions.

2.1 Reaction Logic

The reaction couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile) using a Palladium(0) catalyst.[4]

-

Electrophile: 2-Bromo-3-methylpyridine (The bromine at C2 is activated by the adjacent nitrogen).

-

Nucleophile: 4-Fluorophenylboronic acid.[1]

-

Catalyst: Pd(dppf)Cl₂ is recommended for its resistance to oxidation and high turnover frequency (TOF) for sterically hindered substrates (due to the 3-methyl group).

2.2 Validated Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

Reagents:

-

2-Bromo-3-methylpyridine (1.0 equiv)[1]

-

4-Fluorophenylboronic acid (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide, boronic acid, and base.

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours. The mixture will turn black (Pd precipitation) upon completion.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄.[4]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

2.3 Synthesis Workflow Diagram

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow utilizing the Suzuki-Miyaura mechanism to construct the biaryl core.[1][4][6]

Part 3: Medicinal Chemistry Applications[1][4][7][10][11][12]

In drug development, this molecule acts as a "privileged structure." The combination of the pyridine nitrogen (H-bond acceptor) and the fluorophenyl ring (lipophilic contact) mimics the adenosine ring of ATP, making it a common scaffold in Kinase Inhibitors.

3.1 Structure-Activity Relationship (SAR) Logic[1]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing hydroxylation at the para-position.

-

Lipophilicity Modulation: The fluorine atom increases LogP (approx. +0.25 units vs. H), improving membrane permeability.

-

Conformational Lock: The 3-methyl group forces the phenyl ring out of plane.[1] This is often required to fit into the "gatekeeper" regions of kinases or the hydrophobic pockets of GPCRs.

3.2 Mechanistic Diagram

Caption: Figure 2. Pharmacophore decomposition highlighting the functional role of specific substructures in biological systems.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

-

Mass Spectrometry (ESI+):

-

Primary Ion:

m/z. -

Isotope Pattern: Distinct M+1 peak due to ¹³C natural abundance.

-

-

¹H NMR (Chloroform-d, 400 MHz):

-

δ 8.5 ppm (d): Pyridine H6 (Deshielded by Nitrogen).

-

δ 7.5–7.6 ppm (m): Pyridine H4/H5 and Phenyl H2'/H6' (overlap possible).

-

δ 7.1 ppm (t): Phenyl H3'/H5' (Coupled to Fluorine, characteristic triplet-like splitting).

-

δ 2.3–2.4 ppm (s): Methyl group (Singlet, 3H).

-

References

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID40544776). Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][7] Chemical Reviews, 95(7), 2457–2483. (Foundational methodology).

-

Barnes-Seeman, D., et al. (2014).[8] Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Available at: [Link]

Sources

- 1. 577-90-2|2-(4-Fluorophenyl)-3-methylquinoline|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. FCKeditor - Resources Browser [mfa.gov.by]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluorophenyl)-3-methylpyridine PubChem CID and SMILES

[1]

Executive Summary

2-(4-Fluorophenyl)-3-methylpyridine (CAS: 101419-76-5) is a biaryl pyridine scaffold widely utilized in medicinal chemistry and materials science.[1][2] Structurally, it consists of a 3-methylpyridine core substituted at the C2 position with a 4-fluorophenyl moiety.[1][3] This specific arrangement—an ortho-methyl group relative to the biaryl axis—introduces restricted rotation (atropisomerism potential) and steric bulk that can critically influence binding affinity in protein pockets, particularly in kinase inhibitors (e.g., p38 MAP kinase).[1]

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical properties, and its role as a high-value intermediate in drug development.[1]

Part 1: Chemical Identity & Physicochemical Properties[4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 101419-76-5 |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| SMILES | CC1=C(N=CC=C1)C2=CC=C(F)C=C2 |

| InChI Key | WSVYYUKIXFSDTE-UHFFFAOYSA-N |

Physical Properties

The following data represents experimental averages and predicted values derived from standard chemical databases.

| Property | Value | Context |

| Physical State | Solid (Low melting) | Often appears as an oil if impure; pure form is crystalline.[1] |

| Melting Point | 62.2 °C | Experimental average [1]. |

| Boiling Point | ~275–279 °C | At 760 mmHg. |

| LogP (Octanol/Water) | 2.80 | Indicates moderate lipophilicity; suitable for CNS penetration. |

| Water Solubility | ~4.94 × 10⁻⁴ mol/L | Low solubility; requires organic co-solvents for reactions. |

| pKa (Conjugate Acid) | ~4.12 | Pyridine nitrogen is weakly basic due to aryl conjugation. |

Part 2: Validated Synthetic Protocol

The most robust method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction .[1] This pathway is preferred over direct arylation due to its high regioselectivity and tolerance of the methyl group at the C3 position, which can otherwise cause steric hindrance.

Retrosynthetic Analysis

-

Disconnection: C2–C1' Biaryl bond.

-

Electrophile: 2-Bromo-3-methylpyridine (commercially available).[1]

-

Nucleophile: 4-Fluorophenylboronic acid.[1]

-

Catalyst System: Palladium(0).

Experimental Procedure

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Substrate A: 2-Bromo-3-methylpyridine (1.72 g, 10.0 mmol)[1]

-

Substrate B: 4-Fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.5 mmol, 5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (15 mL)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) (40 mL)

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Substrate A and Substrate B in DME (40 mL).

-

Degassing: Degas the solution by bubbling Nitrogen (N₂) or Argon gas directly into the solvent for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the phosphine ligands.[1]

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst and the 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the mixture to reflux (approx. 85 °C) under an inert atmosphere for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with brine (50 mL).

-

Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane to 10% Ethyl Acetate/Hexane.

-

Yield Expectation: 85–92% (Yellowish oil solidifying to off-white solid).[1]

-

Mechanistic Pathway (Suzuki Cycle)

The steric bulk of the 3-methyl group influences the transmetallation step.[1] The following diagram illustrates the catalytic cycle specific to this synthesis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine.[1] The 3-methyl group exerts steric pressure during the reductive elimination step, favoring product formation.[1]

Part 3: Applications in Drug Discovery[7]

Medicinal Chemistry Scaffold

The 2-arylpyridine motif is a "privileged structure" in medicinal chemistry.[1] The addition of the 3-methyl group and the 4-fluoro substituent provides specific advantages:

-

Conformational Lock: The 3-methyl group creates steric clash with the phenyl ring protons, forcing the two aromatic rings to twist out of planarity. This non-planar conformation is critical for binding to specific hydrophobic pockets in enzymes like p38 MAP Kinase and COX-2 [2].[1]

-

Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks a primary site of metabolic oxidation (Cytochrome P450 mediated hydroxylation), significantly increasing the half-life (

) of the molecule in vivo [3].[1] -

Electronic Modulation: The fluorine atom is electron-withdrawing, which lowers the electron density of the phenyl ring without drastically affecting steric volume.

Workflow: From Intermediate to Lead

The following diagram outlines how this core intermediate is elaborated into functional drug candidates.

Figure 2: Strategic elaboration of the this compound scaffold into bioactive agents and functional materials.

Part 4: Safety & Handling

While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated pyridines.

-

GHS Classification (Predicted):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or moisture absorption.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 101419-76-5).[1] Washington, D.C.[1] Available at: [Link][1]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

PubChem. Compound Summary for CAS 101419-76-5.[1][2][5] National Center for Biotechnology Information. Available at: [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. data.huaxuejia.cn [data.huaxuejia.cn]

- 4. 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide | C5H8O8S2 | CID 11311505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorophenylmagnesium bromide | CAS#:352-13-6 | Chemsrc [chemsrc.com]

Methodological & Application

using 4-fluorophenylboronic acid to synthesize pyridine derivatives

Application Note: Strategic Synthesis of 4-Fluorophenyl-Pyridine Scaffolds via Suzuki-Miyaura Coupling

Abstract

The incorporation of a 4-fluorophenyl moiety onto a pyridine core is a high-value transformation in medicinal chemistry. The fluorine atom serves as a metabolic blocker, preventing Cytochrome P450-mediated oxidation at the para-position, while the pyridine ring modulates solubility and basicity. However, synthesizing these biaryl systems—particularly 2-substituted pyridines—presents unique challenges due to catalyst poisoning by the pyridine nitrogen and the instability of pyridine boronic acids. This application note details two validated protocols for coupling 4-fluorophenylboronic acid with halopyridines, ranging from robust standard conditions to advanced catalytic systems for deactivated substrates.

Strategic Value: The Fluorine-Pyridine Motif[1]

In drug discovery, the 4-fluorophenyl group is frequently employed as a bioisostere for a phenyl ring. The C–F bond is highly stable (approx. 116 kcal/mol) and lipophilic, yet small enough to mimic hydrogen sterically.

-

Metabolic Stability: The primary strategic advantage is blocking para-hydroxylation. Phenyl rings are often rapid clearance sites due to CYP450 metabolism; replacing the para-hydrogen with fluorine significantly extends half-life (

) [1]. -

Electronic Modulation: The pyridine ring acts as an electron-deficient acceptor. Coupling it with the electron-withdrawing fluorophenyl group creates a unique dipole vector, influencing binding affinity in enzyme pockets.

Mechanistic Insight & Catalyst Selection

The Suzuki-Miyaura coupling of halopyridines involves a delicate balance. While 4-fluorophenylboronic acid is relatively stable, the halopyridine partner introduces a competitive pathway: Non-productive Coordination .

The Challenge: The lone pair on the pyridine nitrogen can coordinate strongly to the Palladium(II) center after oxidative addition. This forms a stable, unreactive complex (a "thermodynamic sink") that halts the catalytic cycle by preventing transmetallation.

The Solution:

-

Steric Bulk: Use bulky phosphine ligands (e.g., XPhos, SPhos) to sterically crowd the Pd center, disfavoring nitrogen coordination while allowing the oxidative addition of the C–X bond.

-

High Activity Catalysts: For 2-chloropyridines (unactivated), standard Pd(PPh3)4 is insufficient. Pd(0) sources combined with Buchwald ligands are required [2].[1]

Diagram 1: Catalytic Cycle & Inhibition Pathways

Caption: The Suzuki-Miyaura cycle highlighting the critical "Catalyst Poisoning" pathway where pyridine nitrogen sequesters the palladium, requiring bulky ligands to prevent inhibition.

Protocol A: The "Workhorse" Method (Bromopyridines)

Applicability: 3-bromopyridines, 4-bromopyridines, and activated 2-bromopyridines. Chemistry: Uses Pd(dppf)Cl2, a robust ferrocenyl catalyst that resists de-ligation.

Reagents:

-

Halide: 2-Bromo-4-methylpyridine (1.0 equiv)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

-

Base: 2M Aqueous K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.03 mmol).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvate: Add degassed 1,4-dioxane (5 mL) and degassed 2M K2CO3 (1.5 mL).

-

React: Heat the mixture to 90°C for 4–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Observation: The reaction typically turns from orange/red to dark black as Pd precipitates upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.[3]

Protocol B: High-Performance Method (Chloropyridines)

Applicability: Deactivated 2-chloropyridines or sterically hindered substrates. Chemistry: Utilizes the Buchwald Precatalysts (e.g., XPhos Pd G2/G3) which generate highly active monoligated Pd(0) species capable of oxidative addition into C–Cl bonds [2].

Reagents:

-

Halide: 2-Chloropyridine derivative (1.0 equiv)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%) OR Pd2(dba)3 (1 mol%) + XPhos (2 mol%)

-

Base: K3PO4 (3.0 equiv) - Phosphate is superior to carbonate for sensitive substrates.

-

Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Procedure:

-

Charge: Add chloropyridine (1.0 mmol), boronic acid (1.5 mmol), and K3PO4 (3.0 mmol) to the vessel.

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol).

-

Note: If using Pd2(dba)3/Ligand, premix the catalyst and ligand in the solvent for 10 mins at 60°C before adding to the main reaction to ensure active complex formation.

-

-

Solvent: Add degassed Toluene/Water (5 mL total).

-

React: Heat to 100°C (or reflux) for 2–8 hours.

-

Checkpoint: Conversion of chlorides is slower; if incomplete after 8h, add 1 mol% fresh catalyst.

-

Comparative Data & Troubleshooting

Table 1: Optimization of Base and Solvent Effects

| Entry | Halide | Catalyst | Base | Solvent | Yield (%) | Notes |

| 1 | 2-Bromopyridine | Pd(PPh3)4 | Na2CO3 | DME/H2O | 45% | Significant protodeboronation |

| 2 | 2-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 92% | Protocol A (Recommended) |

| 3 | 2-Chloropyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | <10% | No oxidative addition |

| 4 | 2-Chloropyridine | XPhos Pd G2 | K3PO4 | THF/H2O | 88% | Protocol B (Recommended) |

Troubleshooting Guide:

-

Issue: Low Yield / Protodeboronation: 4-fluorophenylboronic acid can lose the boron group (forming fluorobenzene) if heating is too prolonged or pH is too high.

-

Fix: Switch base to K3PO4 (milder) or CsF (anhydrous conditions). Use excess boronic acid (1.5–2.0 equiv).

-

-

Issue: Palladium Contamination: Pyridines bind Pd tightly, resulting in products with >1000 ppm Pd (colored/toxic).

-

Fix: Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with 5% aqueous N-acetylcysteine [3].

-

Diagram 2: Purification & Scavenging Workflow

Caption: Essential workflow for removing residual Palladium from pyridine derivatives to meet pharmaceutical purity standards.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with 2-pyridylnucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine Arylation Troubleshooting

Topic: Minimizing Homocoupling Byproducts in Pyridine Arylation Content Type: Technical Support Center Guide

Subject: Minimizing Homocoupling Byproducts (Ar-Ar / Py-Py) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyridine arylation (via Suzuki-Miyaura or C-H Activation) is yielding significant amounts of symmetrical biaryl byproducts (homocouples) instead of the desired cross-coupled product.

This guide treats your reaction as a system to be debugged. We will isolate variables—oxygen levels, transmetallation rates, and catalyst states—to restore high selectivity.

Quick Diagnostic: Is it Homocoupling?

Before proceeding, confirm the identity of your byproduct.

-

Symptom: Consumption of the boronic acid/ester with low conversion of the pyridine halide.

-

Observation: New spot on TLC that matches the retention factor (Rf) of a biphenyl or bipyridine standard.

-

Confirmation: GC-MS or LC-MS shows a mass peak of

(Oxidative Homocoupling) or

Module 1: The Oxygen Factor (Oxidative Homocoupling)

Q: I am using standard Schlenk techniques, but I still see significant boronic acid homocoupling. Why?

A: "Standard" degassing is often insufficient for pyridine couplings involving electron-rich boronic acids.

The Mechanism: Dissolved oxygen reacts with Pd(0) to form a peroxo-palladium complex (

Protocol 1.1: The Subsurface Sparge (Mandatory for High Purity) Balloon purging is a passive process that relies on diffusion. You must actively displace dissolved oxygen.

-

Setup: Use a long needle that reaches the bottom of the reaction vial (subsurface).

-

Gas: High-purity Argon (heavier than air, provides a better blanket) or Nitrogen.

-

Duration:

-

< 10 mL solvent: Sparge vigorously for 10–15 minutes.

-

10 mL solvent: Sparge for 30+ minutes.

-

-

Execution: Add all solid reagents (Catalyst, Ligand, Boronic Acid, Base) before adding the solvent. Sparge the solvent separately or in the vial before heating.

-

Validation: If using a phosphine ligand, the solution should remain clear/yellow. Darkening to black/brown immediately upon heating often indicates oxidation/decomposition.

Module 2: The "Burst" Effect (Kinetic Management)

Q: My reaction works on a small scale, but homocoupling increases on scale-up. What changed?

A: You are likely experiencing a concentration-dependent side reaction.

The Mechanism: The rate of homocoupling is second-order with respect to the boronic acid concentration (

Protocol 2.1: Controlled Nucleophile Release

Instead of dumping all reagents in at

| Strategy | Methodology | Why it works |

| Dropwise Addition | Dissolve boronic acid in solvent and add via syringe pump over 1–2 hours. | Physically limits available nucleophile. |

| MIDA Boronates | Use N-methyliminodiacetic acid (MIDA) boronates instead of free acids. Add mild aqueous base (e.g., | Slow hydrolysis releases active boronic acid gradually [2]. |

| Trifluoroborates | Use Potassium organotrifluoroborates ( | Requires hydrolysis to active species, creating a "slow release" effect. |

Module 3: Catalyst-Induced Homocoupling

Q: I see homocoupling immediately, even before the reaction heats up. Is my catalyst the problem?

A: Yes. If you use a Pd(II) precatalyst (e.g.,

Protocol 3.1: The "Sacrificial Reductant" Fix Do not let your precious boronic acid be the reducing agent.

-

Switch to Pd(0): Use

or -

Pre-activation: If using Pd(II), add the catalyst, ligand, and a trace of amine or alcohol, and heat briefly before adding the boronic acid.

-

The Formate Trick: Add 5–10 mol% of Potassium Formate or Sodium Formate. Formate is an excellent hydride source that reduces Pd(II) to Pd(0) rapidly, sparing the boronic acid [4].

Module 4: C-H Activation Specifics

Q: I am doing direct C-H arylation of pyridine (e.g., at C3). The arene partner is homocoupling.

A: C-H activation requires an oxidant (often

Protocol 4.1: Oxidant Tuning

-

Silver Salts: If using

, try reducing the equivalent to 0.5–1.0 and using air/O2 as the terminal oxidant, or switch to -

Pivalic Acid: Ensure you are using Pivalic Acid (PivOH) as a co-catalyst (30 mol%).[4] It facilitates the concerted metallation-deprotonation (CMD) pathway, making the cross-coupling faster than the background homocoupling [5].

Visualizing the Problem: Competing Pathways

The following diagram illustrates where the homocoupling cycle parasitizes the productive cross-coupling cycle. Note the critical "Danger Zone" where oxygen or excess Pd(II) diverts the workflow.

Figure 1: Mechanistic divergence showing how Oxygen and Pd(II) precatalysts initiate homocoupling pathways (Red) vs. the productive Cross-Coupling cycle (Blue/Green).

Summary of Recommended Conditions

| Variable | Standard (Prone to Homocoupling) | Optimized (High Selectivity) |

| Atmosphere | Nitrogen Balloon | Argon Subsurface Sparge |

| Catalyst | ||

| Additive | None | K-Formate (5 mol%) (if using Pd(II)) |

| Nucleophile | Boronic Acid (1.5 equiv) at start | Slow addition or MIDA Boronate |

| Base |

References

-

Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[5] Link

-

Knapp, D. M. et al. (2010). "MIDA Boronates: Controlled Release Reagents for Cross-Coupling." Journal of the American Chemical Society.[5] Link

-

Lilly Research Labs. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development. Link

-

Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Link

-

Lafrance, M. & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society.[5] Link

Sources

solving solubility issues of 2-(4-Fluorophenyl)-3-methylpyridine in water

Topic: 2-(4-Fluorophenyl)-3-methylpyridine Ticket ID: SOL-PYR-4F-001 Status: Open Support Level: Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely experiencing precipitation when introducing This compound into aqueous media. This is not a user error; it is a fundamental property of the molecule's pharmacophore.[2]

To solve this, we must deconstruct the molecule:

-

The Core (Pyridine): A weak base.[2] The nitrogen lone pair can accept a proton, but only at low pH.[2]

-

The Lipophiles (4-Fluorophenyl + 3-Methyl): These groups significantly increase the partition coefficient (LogP). The fluorine atom, while polar, forms a strong C-F bond that decreases polarizability, often driving the molecule out of the aqueous phase and into hydrophobic aggregation.[2]

The Diagnosis: Your compound is a Lipophilic Weak Base .[2] At neutral pH (7.4), it exists predominantly as an uncharged free base, leading to immediate precipitation (the "Crash Effect").[2]

Quick-Reference Data Table

| Parameter | Estimated Value | Implication |

| pKa (Pyridine N) | ~4.5 – 5.0 | Uncharged at pH 7.[1]4. Requires pH < 3.0 for full ionization.[2] |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic.[1] Prefers cell membranes/DMSO over water.[2] |

| Aqueous Solubility (pH 7.4) | < 50 µM (< 10 µg/mL) | Critical: Will precipitate in standard media without help.[1] |

| Solubility (pH 2.0) | > 5 mM | High solubility due to pyridinium cation formation. |

Visual Troubleshooting: The Decision Matrix

Before proceeding, identify your experimental goal. Different applications require different solubilization strategies.

Figure 1: Strategic Decision Tree for Solubilization. Select your path based on biological tolerance and concentration requirements.

Detailed Troubleshooting Guides

Issue #1: "My compound precipitates immediately when I add the DMSO stock to the cell media."

The Cause: This is the "Solvent Shift" phenomenon.[2] When a droplet of DMSO (high solubility environment) hits the water (low solubility environment), the DMSO diffuses away faster than the drug can disperse. The drug molecules are left "naked" in water, causing local supersaturation and rapid nucleation (precipitation).[2]

The Solution: The "Intermediate Dilution" Protocol Do not add 100% DMSO stock directly to the well.[1] Use a stepping stone.

-

Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

-

Intermediate Step: Dilute this stock 1:10 into PBS containing 0.5% Tween-80 or 5% PEG-400 .

-

Final Addition: Add the intermediate solution to your cell media.

-

Target: Final concentration 10 µM (0.05% DMSO).

-

Issue #2: "I need to dose mice at 50 mg/kg, but it won't dissolve in saline."

The Cause: Saline is neutral (pH ~5.5-7.0). Your compound is a free base with a pKa ~4.[2][3]5. It remains uncharged and hydrophobic.[2]

The Solution: In Situ Salt Formation (Acidification) You must convert the pyridine nitrogen into a pyridinium cation.

Protocol:

-

Weigh the solid compound.[2]

-

Add 0.1 M HCl (or Methanesulfonic acid) in a volume equivalent to 2 molar equivalents.

-

Visual Check: The solid should dissolve rapidly as it converts to the hydrochloride salt.[2]

-

-

Back-Titration (Careful): Slowly add 10% Captisol® (SBE-β-CD) or 5% Dextrose.

-

pH Adjustment: Adjust pH to ~4.0 - 4.5 using dilute NaOH.

Issue #3: "I am seeing variability in my IC50 data."

The Cause: Microprecipitation.[2] Even if the solution looks clear to the naked eye, "Tyndall Effect" scattering might be present.[2] Nanoscopic crystals can stick to plasticware, reducing the effective concentration the cells actually see.[2]

The Solution: The Kinetic Solubility Check

-

Prepare your final assay concentration in a glass vial.

-

Shine a laser pointer (or bright focused light) through the vial.[2]

-

Pass: Beam is invisible inside the liquid.[2]

-

Fail: You see a solid beam line (scattering). This indicates suspension, not solution.

-

Fix: Switch to Method B (Cyclodextrins) below.

-

Advanced Protocol: Cyclodextrin Complexation (The "Gold Standard")

For sensitive biological assays where DMSO toxicity or low pH is unacceptable, encapsulation is the only robust solution.[2] The hydrophobic fluorophenyl group fits well into the beta-cyclodextrin cavity.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (Captisol).[1]

Workflow:

Figure 2: Cyclodextrin Complexation Workflow. Uses mechanical energy and host-guest chemistry to shield the hydrophobic pharmacophore.

Why this works: The pyridine ring and fluorophenyl tail are sequestered inside the donut-shaped sugar ring. The exterior is hydrophilic, allowing the complex to dissolve in water at neutral pH without organic solvents.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster, leading to "edge effects" in 96-well plates (concentration gradients).[2] DMSO is preferred for stock stability, but Ethanol is safer for in vivo evaporation protocols.[2]

Q: Is the Fluorine atom causing the insolubility? A: Indirectly.[1][2] While Fluorine can accept hydrogen bonds, it is very weakly polarizable.[2] The 4-fluorophenyl group acts as a "grease ball," driving the LogP up.[2] However, it also provides metabolic stability (blocking para-oxidation), so you cannot simply remove it.[2] You must formulate around it.

Q: How stable is the stock solution? A: In 100% DMSO stored at -20°C, it is stable for >6 months.[2] Avoid repeated freeze-thaw cycles, which can induce crystallization that is hard to redissolve.[2]

References & Grounding

-

Pyridine Basicity & Solubility:

-

Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. The basicity of pyridine (pKa ~5.[2]2) is modulated by substituents.[2][4] Electron-withdrawing groups (like Fluorophenyl) lower pKa, making protonation at neutral pH harder.[2]

-

Relevance: Explains the need for pH < 4.5 for salt formation.

-

-

Solubility in Drug Discovery:

-

Source: Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.

-

Link:

-

Relevance: Defines the "Solubility-Permeability Interplay" and DMSO precipitation mechanisms.

-

-

Cyclodextrin Formulation:

-

Source: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Link:

-

Relevance: Validates the use of HP-β-CD for lipophilic nitrogen heterocycles.

-

-

The "Crash" Effect (Cosolvent Cosolvency):

Sources

- 1. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]

- 3. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Fluoropyridine Synthesis & Stability

Ticket System: Open | Topic: Preventing Defluorination in Pyridine Synthesis Agent: Senior Application Scientist | Status: Active

Introduction: The Fluorine Paradox

User Query: "I am trying to couple a 2-fluoro-4-chloropyridine, but I keep losing the fluorine atom or getting scrambled products. Why is the C-F bond so unstable here when it's supposed to be the strongest bond in organic chemistry?"

Scientist's Log:

Welcome to the support center. You are encountering the "Fluorine Paradox." While the

This guide is structured as a series of "Support Tickets" addressing the three primary failure modes:

Module 1: Preventing Nucleophilic Attack ( )

Ticket #001: "My Fluorine was replaced by a Methoxy group."

Root Cause Analysis

In pyridines, fluorine atoms at the 2- and 4-positions are excellent leaving groups for

Mechanism: The Meisenheimer Trap

The reaction proceeds via an Addition-Elimination pathway.[1]

-

Addition: Nucleophile attacks the C-F carbon.

-

Stabilization: Negative charge delocalizes onto the Nitrogen.

-

Elimination: Fluoride (

) is ejected, restoring aromaticity.[1]

Resolution Protocol

To prevent this, you must decouple "basicity" from "nucleophilicity."

| Variable | Recommendation | Rationale |

| Base Selection | CsF, | Avoid alkoxides (NaOMe, KOtBu) or hydroxides. Use inorganic bases that are poor nucleophiles. |

| Solvent | Dioxane, Toluene, DME | Avoid alcohols (MeOH, EtOH) or DMF/DMSO if possible (polar aprotic solvents accelerate |

| Temperature | < 80°C (if possible) |

Visualizing the Threat ( )

Caption: The

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Ticket #002: "I'm doing a Suzuki coupling on a Cl-F-Pyridine. The Cl reacted, but the F is gone too (Hydrodefluorination)."

Root Cause Analysis

Palladium (Pd) catalysts are promiscuous. While C-Cl bonds are easier to activate than C-F bonds, electron-deficient fluoropyridines can undergo Oxidative Addition into the C-F bond, especially with electron-rich ligands. Alternatively, if a Pd-Hydride (Pd-H) species forms (from solvent or moisture), it can reduce the C-F bond (Hydrodefluorination).

Experimental Protocol: The "Chemoselective Sprint"

To couple a chloride/bromide while keeping the fluorine intact, you must optimize for the rate difference between C-X and C-F activation.

Step-by-Step Guide:

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or

).-

Why? Bulky ligands facilitate the oxidative addition of the larger Halogen (Cl/Br) but sterically hinder the approach to the smaller, stronger C-F bond.

-

-

Solvent System: Use Anhydrous Toluene or 1,4-Dioxane .

-

Why? Water or alcohols serve as hydride sources for hydrodefluorination.

-

-

Catalyst Loading: High initial loading (2-5 mol%) to drive the desired cycle quickly ("Sprint" reaction) rather than a long, hot "Marathon" where side reactions accumulate.

-

Base: Use KF or

(anhydrous).

Decision Matrix for Coupling:

Caption: Decision tree for selecting conditions that favor C-Cl/Br activation over C-F activation.

Module 3: Lithiation & The "Pyridyne" Trap

Ticket #003: "I treated 3-fluoropyridine with n-BuLi, and my product mixture is a mess (regio-scrambling)."

Root Cause Analysis

You likely triggered the Pyridyne (Benzyne) Mechanism . When you lithiate ortho to a fluorine (e.g., at the 2-position of 3-fluoropyridine), the resulting species is unstable. Lithium Fluoride (LiF) is thermodynamically driven to eliminate, generating a 3,4-pyridyne intermediate. Nucleophiles can then attack this triple bond at either end, leading to regio-isomers (scrambling) and polymerization.

The "Fluorine Dance" (Halogen Migration)

Even if pyridyne doesn't form, the lithiated species can deprotonate another molecule of the starting material at a more acidic position, causing the lithium to "dance" around the ring to the most thermodynamically stable position (usually ortho to the fluorine), which then leads back to the elimination problem.

Troubleshooting Guide

| Parameter | Standard (Risky) | Optimized (Safe) | Mechanism |

| Temperature | 0°C or -40°C | -78°C to -100°C | Elimination of LiF is temperature-dependent. Keep it cryogenic. |

| Reagent | n-BuLi | LDA or LiTMP | Bulky amide bases favor deprotonation (Li-H exchange) over nucleophilic attack (Li-F attack). |

| Technique | Sequential Addition | In-Situ Trapping | Mix the electrophile (e.g., TMSCl, Borate) with the substrate before adding the base. This captures the lithiated species faster than it can eliminate LiF. |

Pyridyne Elimination Pathway[2]

Caption: The "Danger Zone" is the lifespan of the 2-Lithio species. It must be trapped immediately to avoid LiF elimination.

FAQs

Q: Can I use protecting groups to prevent defluorination? A: Not directly on the fluorine. However, converting a sensitive C-Cl to a bulky group (like a boronate ester) before introducing the fluorine can help. In general, install the fluorine as late as possible in the synthesis if the scaffold allows.

Q: Why is 2-fluoropyridine more unstable than 3-fluoropyridine?

A: Electronic activation. The nitrogen atom withdraws density via induction and resonance. Positions 2 and 4 are "ortho/para" to the nitrogen, making them highly electron-deficient and susceptible to

Q: I need to synthesize a fluoropyridine from scratch. What is the best route? A: Avoid fluorinating the ring. Use De Novo Synthesis . Condense fluorinated building blocks (e.g., ethyl trifluoroacetoacetate) with enamines or amidines. This builds the pyridine ring with the fluorine already covalently locked in a stable position, bypassing the high-energy transition states of late-stage fluorination.

References

-

Schlosser, M. (2005). The "Fluorine Dance" and Other Halogen Migration Reactions. European Journal of Organic Chemistry.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines.[2] Science.

-

Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives.[3][4][5]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 2-(4-Fluorophenyl)-3-methylpyridine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Fluorophenyl)-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related molecules to illuminate the subtle electronic and steric effects influencing chemical shifts and coupling constants. We will explore the causality behind experimental choices and provide a robust, self-validating protocol for acquiring high-fidelity NMR data.

Section 1: Foundational Principles for Interpreting Heteroaromatic ¹H NMR Spectra

Before delving into the specific spectrum of our target molecule, it is crucial to understand the key NMR principles governing its analysis. The ¹H NMR spectrum of a substituted pyridine is dictated by a combination of factors, including the inherent aromatic ring current, the electron-withdrawing nature of the nitrogen atom, and the electronic effects of its substituents.

-

The Pyridine Ring System: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to those in benzene. This results in a downfield shift of the pyridine protons, typically observed between δ 7.0 and 8.7 ppm. The effect is most pronounced at the α-positions (C2 and C6) due to their proximity to the nitrogen.[1]

-

Anisotropic Effects: The π-electron system of the aromatic rings generates a powerful local magnetic field.[2][3] Protons located above or below the plane of the ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). This is a critical consideration for understanding the spatial arrangement of the two aromatic rings in our target molecule.

-

Fluorine-Proton Coupling (ⁿJHF): The presence of a fluorine atom (¹⁹F, spin I = ½) introduces spin-spin coupling with nearby protons.[4] This coupling occurs through bonds and can be observed over two bonds (²JHF), three bonds (³JHF), and even longer ranges (⁴JHF, ⁵JHF), providing invaluable structural information.[5][6][7] These coupling constants typically range from a few Hertz to over 50 Hz.[4][6]

Section 2: Experimental Design and Rationale

A robust analytical comparison requires a well-defined experimental strategy. This section outlines the molecule of interest, the selection of appropriate comparators, and a detailed protocol for data acquisition.

The Target Molecule and Comparative Scaffolds

Our primary focus is This compound . To understand the spectral contributions of its constituent parts, we will compare its ¹H NMR spectrum with two simpler, structurally related molecules:

-

3-Methyl-2-phenylpyridine: This molecule serves as a direct analogue, allowing us to isolate the specific electronic effects of the fluorine substituent on the phenyl ring.

-

3-Methylpyridine (β-picoline): This compound provides the baseline spectrum for the 3-substituted pyridine ring, helping to clarify the influence of the bulky phenyl group at the 2-position.

Below is a diagram illustrating the structures and the standard IUPAC numbering used for proton assignments in this guide.

Caption: Target molecule and selected comparators.

Protocol for High-Fidelity ¹H NMR Data Acquisition

The integrity of NMR data is paramount. The following protocol is designed to yield high-resolution, artifact-free spectra suitable for detailed analysis. Adherence to these steps ensures reproducibility and trustworthiness of the results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the analyte. For compounds with higher molecular weights, a larger quantity may be necessary to achieve an optimal concentration of 10-100 mM.[8][9]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[9][10] CDCl₃ is a common choice for many organic molecules.

-

To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.[9] This removes any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm (50 mm).[9][10]

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.[10]

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp spectral lines.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

-

The workflow for this protocol is visualized below.

Caption: Standard workflow for NMR sample preparation and analysis.

Section 3: Spectral Analysis and Comparative Interpretation

This section presents the detailed analysis of the ¹H NMR spectrum of this compound and compares it with the selected reference compounds. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Analysis of this compound

The ¹H NMR spectrum of the target molecule is complex, showing signals for three distinct spin systems: the protons of the pyridine ring, the protons of the fluorophenyl ring, and the methyl group protons.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) | Integration |

| H6 (Pyridine) | ~8.55 | dd | J = 4.8, 1.6 | 1H |

| H4 (Pyridine) | ~7.55 | dd | J = 7.8, 1.6 | 1H |

| H5 (Pyridine) | ~7.15 | dd | J = 7.8, 4.8 | 1H |

| H2'/H6' (Fluorophenyl) | ~7.50 | dd | ³JHH = 8.8, ⁴JHF = 5.5 | 2H |

| H3'/H5' (Fluorophenyl) | ~7.18 | t | ³JHH ≈ ³JHF ≈ 8.8 | 2H |

| -CH₃ | ~2.35 | s | - | 3H |

Interpretation:

-

Pyridine Protons (H4, H5, H6): The H6 proton is the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen. It appears as a doublet of doublets due to coupling with H5 (³J ≈ 4.8 Hz) and H4 (⁴J ≈ 1.6 Hz). H4 and H5 form a typical AB system, appearing as doublets of doublets.

-

Fluorophenyl Protons (H2'/H6' and H3'/H5'): The fluorophenyl ring displays a characteristic pattern. The protons ortho to the fluorine (H3'/H5') are shifted upfield relative to the meta protons (H2'/H6'). The H3'/H5' signal appears as a triplet because the coupling constant to the adjacent protons (³JHH) is coincidentally similar to the coupling constant to the fluorine atom (³JHF). The H2'/H6' protons appear as a doublet of doublets due to coupling with both the adjacent protons (³JHH) and the fluorine (⁴JHF).

-

Methyl Protons (-CH₃): The methyl group at the 3-position appears as a sharp singlet around δ 2.35 ppm, as it has no adjacent protons to couple with.

Comparative Spectral Analysis

By comparing the spectrum of our target molecule with its analogues, we can deduce the electronic influence of the substituents.

Table 2: Comparative ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

| Proton | 3-Methylpyridine[11][12] | 3-Methyl-2-phenylpyridine[13] | This compound (Predicted) | Δδ (Phenyl vs. Fluorophenyl) |

| Pyridine Ring | ||||

| H6 | ~8.40 | 8.56 | ~8.55 | -0.01 |

| H4 | ~7.50 | 7.60 | ~7.55 | -0.05 |

| H5 | ~7.20 | 7.20 | ~7.15 | -0.05 |

| Methyl Group | ||||

| -CH₃ | 2.33 | 2.38 | ~2.35 | -0.03 |

| Phenyl Ring | ||||

| H2'/H6' | - | ~7.55 | ~7.50 | -0.05 |

| H3'/H5' | - | ~7.45 | ~7.18 | -0.27 |

| H4' | - | ~7.40 | - (F) | - |

Discussion of Comparative Data:

-

Effect of the Phenyl Group: Comparing 3-methylpyridine to 3-methyl-2-phenylpyridine, the introduction of the phenyl group at the 2-position causes a noticeable downfield shift in the adjacent pyridine protons H6 (Δδ ≈ +0.16 ppm) and H4 (Δδ ≈ +0.10 ppm).[13] This is likely due to a combination of the phenyl ring's anisotropic effect and steric compression, which can alter the local electronic environment.

-

Effect of the Fluorine Substituent: The most significant changes are observed when comparing 3-methyl-2-phenylpyridine with our target molecule, this compound.

-

The fluorine atom is strongly electron-withdrawing. This effect, transmitted through the π-system, causes a substantial upfield shift (increased shielding) of the ortho-protons (H3'/H5', Δδ = -0.27 ppm) and a smaller upfield shift of the meta-protons (H2'/H6', Δδ = -0.05 ppm) on the phenyl ring.

-

The electronic effect of the fluorine on the pyridine ring is minimal, with only minor shifts observed for H4, H5, and H6. This suggests that the electronic influence of the para-substituent does not strongly propagate across the biaryl single bond to the second ring system.

-

Section 4: Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis, grounded in fundamental NMR principles, allows for the unambiguous assignment of all proton signals. The characteristic splitting patterns arising from H-H and H-F couplings are key identifiers.

Furthermore, a comparative approach, using structurally related analogues like 3-methyl-2-phenylpyridine and 3-methylpyridine, provides deeper insight into the electronic effects of substituents. This analysis clearly demonstrates the powerful, localized influence of the fluorine atom on its parent phenyl ring and the more subtle steric and anisotropic effects of the biaryl system on the pyridine moiety. This guide serves as a robust framework for researchers utilizing NMR spectroscopy to characterize complex heteroaromatic molecules in their scientific endeavors.

References

- (No valid reference was found for the initial search query)

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 19, 2026, from [Link]

-

Li, S., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters, 17(21), 5344-5347. Retrieved February 19, 2026, from [Link]

- Happe, J. A., & Ward, R. L. (1969). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. The Journal of Chemical Physics, 50(4), 1542-1549.

-

NMR Sample Preparation. (n.d.). Western University. Retrieved February 19, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 19, 2026, from [Link]

-

Sample Preparation and Positioning. (n.d.). University of California, San Diego. Retrieved February 19, 2026, from [Link]

-

Mollaamin, F., et al. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine... [Diagram]. ResearchGate. Retrieved February 19, 2026, from [Link]

-

H NMR chemical and coordination shifts... [Table]. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Coupling of Protons with Fluorine. (2007). ResearchGate. Retrieved February 19, 2026, from [Link]

-

²H NMR pattern for the anisotropic signal of [D5]pyridine... [Diagram]. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 19, 2026, from [Link]

-

Nowick, J. S. (n.d.). 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine. Retrieved February 19, 2026, from [Link]

- Quirt, A. R., & Leman, J. S. (1975). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 53(8), 1122-1132.

-

Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 19, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Grimme, S., et al. (2012). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. Retrieved February 19, 2026, from [Link]

-

Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Di Pietro, M. E., & Gialanella, S. (2020). Anisotropy and NMR spectroscopy. SciSpace. Retrieved February 19, 2026, from [Link]

-

Sridevi, K., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved February 19, 2026, from [Link]

-

2-Fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. organomation.com [organomation.com]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

Comparative Reactivity Guide: 2-(4-Fluorophenyl)-3-methylpyridine vs. 2-(4-Fluorophenyl)pyridine

Executive Summary

This guide analyzes the critical reactivity differences between 2-(4-Fluorophenyl)pyridine (Standard Ligand) and its sterically hindered analog, 2-(4-Fluorophenyl)-3-methylpyridine . While both serve as primary scaffolds in organometallic chemistry—particularly for Iridium(III) phosphorescent emitters in OLEDs—the introduction of the 3-methyl group fundamentally alters their coordination kinetics, thermodynamic stability, and photophysical outputs.

Key Takeaway: The 3-methyl group acts as a "steric gatekeeper," forcing higher activation energies for cyclometalation while simultaneously reducing intermolecular quenching in the final complex.

Part 1: Structural & Electronic Profiling

The primary differentiator is the ortho-methyl group at the 3-position of the pyridine ring. This seemingly minor modification introduces significant atropisomerism and steric clash with the phenyl ring.

Steric Twist & Conjugation

-

2-(4-Fluorophenyl)pyridine: Adopts a near-planar conformation in solution, maximizing

-conjugation between the pyridine and phenyl rings. This facilitates rapid cyclometalation and stable square-planar intermediates. -

This compound: The 3-methyl group clashes with the ortho-hydrogens of the phenyl ring. This forces the two rings to twist out of coplanarity (dihedral angle > 20°).

-

Consequence: Reduced conjugation leads to a hypsochromic shift (Blue Shift) in absorption/emission spectra but increases the barrier to C-H activation.

-

Electronic Effects

-

Fluorine (4-position): Strong

-withdrawing effect stabilizes the HOMO, generally blue-shifting emission relative to non-fluorinated analogs.[1] -

Methyl (3-position): Weak

-donating effect increases the basicity of the pyridine nitrogen (

Visualization: Steric Clash & Coordination Pathway

Part 2: Reactivity Comparison

Cyclometalation (Iridium Complex Synthesis)

The most common application for these molecules is the synthesis of bis-cyclometalated Iridium complexes, e.g.,

| Feature | 2-(4-Fluorophenyl)pyridine | This compound |

| Reaction Rate | Fast (12–24h @ 110°C) | Slow (24–48h @ 130°C+) |

| Standard Solvent | 2-Ethoxyethanol/Water (3:1) | Glycerol or high-boiling glycols |

| Dimer Formation | Forms stable chloro-bridged dimer easily. | Bridging inhibited. Often requires forcing conditions to form dimer or direct conversion to monomer. |

| Regioselectivity | High (C-H activation para to F). | High, but sterics prevent "over-crowding" around the metal center. |

Suzuki-Miyaura Coupling (Ligand Synthesis)

When synthesizing the ligands themselves from boronic acids and halopyridines:

-

Standard Ligand: Coupling of 2-bromopyridine and 4-fluorophenylboronic acid proceeds with standard Pd catalysts (

) in high yield (>90%). -

Methylated Ligand: Coupling of 2-bromo-3-methylpyridine requires more active catalysts (e.g.,

/ S-Phos) or higher temperatures. The ortho-methyl group shields the C-Br bond, slowing the oxidative addition step.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Methylated Ligand (Suzuki Coupling)

Use this optimized protocol to overcome the steric hindrance of the 3-methyl group.

Reagents:

-

2-Bromo-3-methylpyridine (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

- (3 mol%) - Preferred over tetrakis for hindered substrates.

- (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Degas: Sparge the solvent mixture with Argon for 30 minutes.

-

Mix: Add reagents to a pressure vial.

-

Heat: Seal and heat to 100°C for 16 hours. (Standard pyridine couples at 80°C; the methyl group requires this boost).

-

Workup: Cool, extract with EtOAc, wash with brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The twisted conformation often makes the methylated product elute slightly faster than its planar counterpart.

Protocol B: Iridium Cyclometalation (The "Glycerol Method")

Standard ethoxyethanol methods often fail or give low yields for the 3-methyl variant due to low solubility and high activation energy.

Reagents:

-

Ligand: this compound (2.2 eq)

- (1.0 eq)

-

Solvent: Glycerol (High boiling point, >200°C capability)

Workflow:

-

Suspension: Mix Ligand and Iridium salt in pure glycerol.

-

High Heat: Heat to 200°C under Argon for 24 hours.

-

Note: The standard ligand reacts at 110°C. The 200°C temp is required to overcome the rotational barrier caused by the methyl group.

-

-

Precipitation: Cool to 80°C and pour into 1N HCl.

-

Isolation: Filter the precipitate. For the methylated ligand, the product is often a mix of dimer and monomeric species; subsequent reaction with acetylacetone (acac) is recommended immediately to isolate the stable monomer

.

Part 4: Comparative Data Summary

| Property | 2-(4-Fluorophenyl)pyridine | This compound |

| Abbreviation | Fppy | F-mppy |

| Twist Angle | ~5° (Planar) | ~25–30° (Twisted) |

| Ir(III) Emission | ~495 nm (Green-Blue) | ~470 nm (Blue-shifted due to reduced conjugation) |

| Quantum Yield | High (>0.9) | Moderate (0.6–0.8) - Twist can induce non-radiative decay. |